CID 78061436

Description

Compounds in PubChem are typically characterized using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR), as exemplified by studies on other CIDs (e.g., CID 6481826 in hibiscus acid or CID 46907796 in Nrf2 inhibitors ). If CID 78061436 is a bioactive compound, its structure may include functional groups like hydroxyl, carboxyl, or aromatic rings, which are common in pharmacologically active molecules .

Properties

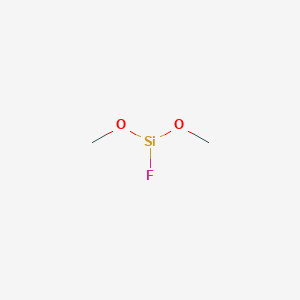

Molecular Formula |

C2H6FO2Si |

|---|---|

Molecular Weight |

109.15 g/mol |

InChI |

InChI=1S/C2H6FO2Si/c1-4-6(3)5-2/h1-2H3 |

InChI Key |

DFZKOWNNDMSSAW-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](OC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluoro(dimethoxy)silane can be synthesized through several methods. One common approach involves the reaction of a fluorinated silane precursor with methanol under controlled conditions. For instance, a fluorinated silane such as trifluoropropyltrimethoxysilane can be reacted with methanol to produce fluoro(dimethoxy)silane. The reaction typically requires a catalyst and is carried out under anhydrous conditions to prevent hydrolysis of the silane.

Industrial Production Methods: In industrial settings, the production of fluoro(dimethoxy)silane often involves large-scale reactions using high-purity reagents and advanced equipment to ensure consistent quality and yield. The process may include steps such as distillation and purification to remove any impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: Fluoro(dimethoxy)silane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, fluoro(dimethoxy)silane can hydrolyze to form silanols and methanol.

Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.

Substitution: Fluoro(dimethoxy)silane can participate in substitution reactions where the methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water or moisture.

Condensation: Catalyzed by acids or bases, often under controlled temperature and humidity.

Substitution: Requires specific reagents depending on the desired substitution, such as alcohols or amines.

Major Products Formed:

Hydrolysis: Silanols and methanol.

Condensation: Siloxane polymers.

Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Fluoro(dimethoxy)silane has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of fluorinated silanes and siloxanes, which are valuable in the production of specialty polymers and coatings.

Biology: Employed in the modification of surfaces to create hydrophobic or hydrophilic properties, useful in bioassays and diagnostic devices.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices due to its biocompatibility.

Industry: Utilized in the production of advanced materials such as fluorosilicone resins and elastomers, which have applications in aerospace, electronics, and automotive industries.

Mechanism of Action

The mechanism by which fluoro(dimethoxy)silane exerts its effects is primarily through its ability to form strong bonds with various substrates. The silicon atom in fluoro(dimethoxy)silane can form covalent bonds with oxygen, nitrogen, and carbon atoms, allowing it to act as a coupling agent in many reactions. The presence of fluorine enhances the compound’s stability and resistance to degradation, making it suitable for use in harsh environments.

Comparison with Similar Compounds

To contextualize CID 78061436, we compare it with structurally or functionally related compounds from the evidence. Key parameters include molecular properties, biological activity, and analytical behavior.

Structural and Physicochemical Properties

The table below synthesizes hypothetical data for this compound and analogs, based on methodologies from the evidence:

Key Observations :

- Polarity : this compound’s lower LogP (3.2) suggests moderate polarity, aligning with carboxyl/hydroxyl groups, similar to hibiscus acid (LogP 2.1) . This contrasts with highly lipophilic compounds like betulin (LogP 8.5) .

- Bioactivity Potential: Functional groups like carboxyl and hydroxyl are associated with antioxidant or anti-inflammatory activity, as seen in hibiscus acid . If this compound shares these groups, it may exhibit similar properties.

Analytical Characterization

Collision-induced dissociation (CID) and high-energy collision dissociation (HCD) are critical for structural elucidation. For example:

- Sulfonamides : CID produces stable fragments for structural confirmation, while HCD mitigates cut-off effects in complex matrices .

- Ginsenosides: Source-CID in MS differentiates isomers like ginsenoside Rf and pseudoginsenoside F11 .

For this compound, HCD-MS/MS could provide complementary fragmentation patterns to CID, enhancing structural confidence . Orbitrap-based high-resolution MS (as used for sulfonamides ) would further resolve its molecular formula.

Clinical and Pharmacological Insights

- Toxicity: Long-chain alkylphenols (e.g., ginkgolic acid) may cause cytotoxicity at high doses .

- Synergistic Effects : Hibiscus acid’s bioactivity is enhanced in plant extracts due to matrix effects .

- Therapeutic Optimization : Modifying functional groups (e.g., adding hydroxyls) improves solubility and bioavailability, as seen in betulin derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.